![molecular formula C15H13ClFNO B5402794 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide](/img/structure/B5402794.png)
2-chloro-4-fluoro-N-(1-phenylethyl)benzamide
Overview
Description
2-chloro-4-fluoro-N-(1-phenylethyl)benzamide (CFPEB) is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as schizophrenia, anxiety, and depression.
Mechanism of Action
2-chloro-4-fluoro-N-(1-phenylethyl)benzamide acts as a positive allosteric modulator of mGluR5, a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of mGluR5 has been shown to regulate a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, and neuroinflammation. 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide enhances the activity of mGluR5 by binding to a site on the receptor that is distinct from the glutamate binding site.
Biochemical and Physiological Effects:
2-chloro-4-fluoro-N-(1-phenylethyl)benzamide has been shown to enhance the activity of mGluR5 in a dose-dependent manner, leading to increased synaptic plasticity and improved cognitive function in animal models. 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide has also been shown to reduce anxiety-like behaviors and exhibit antidepressant effects in animal models of anxiety and depression. However, the long-term effects of 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide on the brain and other organ systems are not well understood.
Advantages and Limitations for Lab Experiments
2-chloro-4-fluoro-N-(1-phenylethyl)benzamide is a potent and selective positive allosteric modulator of mGluR5, making it a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes. However, 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide has limited solubility in water and requires the use of organic solvents for in vitro and in vivo experiments. 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide also has a relatively short half-life, which may limit its usefulness in long-term studies.
Future Directions
There are several areas of future research that could further elucidate the potential therapeutic applications of 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide. These include investigating the long-term effects of 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide on the brain and other organ systems, exploring the use of 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide in combination with other drugs for the treatment of neurological and psychiatric disorders, and developing more potent and selective mGluR5 modulators based on the structure of 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide. Overall, 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide represents a promising target for the development of novel therapies for a variety of neurological and psychiatric disorders.
Scientific Research Applications
2-chloro-4-fluoro-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models of schizophrenia and anxiety disorders. 2-chloro-4-fluoro-N-(1-phenylethyl)benzamide has also been shown to have antidepressant effects in animal models of depression.
properties
IUPAC Name |
2-chloro-4-fluoro-N-(1-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-10(11-5-3-2-4-6-11)18-15(19)13-8-7-12(17)9-14(13)16/h2-10H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHSFSAGNONMNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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